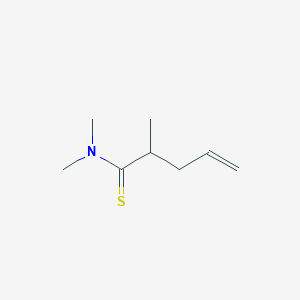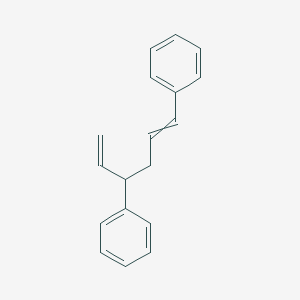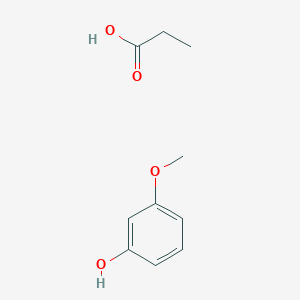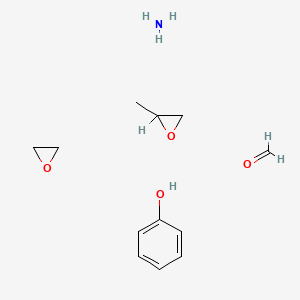
Azane;formaldehyde;2-methyloxirane;oxirane;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol is a complex polymeric compound. This compound is formed through the polymerization of formaldehyde with ammonia, methyloxirane (also known as propylene oxide), oxirane (commonly known as ethylene oxide), and phenol. The resulting polymer exhibits unique properties due to the combination of these monomers, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol involves several steps:
Polymerization of Formaldehyde and Phenol: Formaldehyde reacts with phenol under acidic or basic conditions to form phenol-formaldehyde resins. Under acidic conditions, the reaction forms novolac resins, which are linear polymers. .
Incorporation of Ammonia: Ammonia can react with formaldehyde to form hexamethylenetetramine, which can further react with phenol-formaldehyde resins to introduce nitrogen into the polymer structure.
Addition of Methyloxirane and Oxirane: Methyloxirane and oxirane can be added to the polymerization mixture to introduce epoxy groups into the polymer.
Industrial Production Methods
Industrial production of this polymer involves large-scale reactors where the monomers are mixed under controlled temperature and pH conditions. The reaction is typically carried out in a solvent such as water or an organic solvent to facilitate the polymerization process. The resulting polymer is then purified and processed into the desired form, such as powders, granules, or resins .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups of formaldehyde, converting them into alcohols.
Substitution: The polymer can undergo substitution reactions, where hydrogen atoms on the phenol rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Alcohols.
Substitution Products: Halogenated phenols, alkylated phenols.
Scientific Research Applications
Formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Medicine: Utilized in the development of drug delivery systems and as a component in certain medical adhesives.
Industry: Applied in the production of coatings, adhesives, and insulating materials.
Mechanism of Action
The mechanism of action of this polymer involves several pathways:
Cross-Linking: The polymer can form cross-links between different polymer chains, enhancing its mechanical strength and thermal stability.
Epoxy Reactions: The epoxy groups introduced by methyloxirane and oxirane can react with various nucleophiles, leading to the formation of new chemical bonds.
Amine Reactions: The amine groups from ammonia can participate in hydrogen bonding and other interactions, affecting the polymer’s properties.
Comparison with Similar Compounds
Similar Compounds
Phenol-Formaldehyde Resin: Similar in structure but lacks the additional functional groups introduced by ammonia, methyloxirane, and oxirane.
Urea-Formaldehyde Resin: Contains urea instead of ammonia and lacks the epoxy groups.
Melamine-Formaldehyde Resin: Contains melamine instead of ammonia and has different cross-linking properties.
Uniqueness
The uniqueness of formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol lies in its combination of functional groups, which impart unique mechanical, thermal, and chemical properties.
Properties
CAS No. |
68391-34-4 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
azane;formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H6O.C3H6O.C2H4O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2;/h1-5,7H;3H,2H2,1H3;1-2H2;1H2;1H3 |
InChI Key |
JANNXZSEFUBLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)O.N |
Related CAS |
68391-34-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
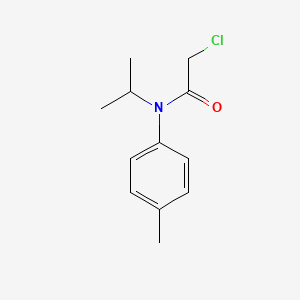
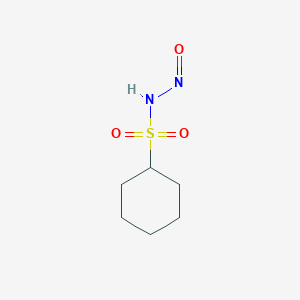
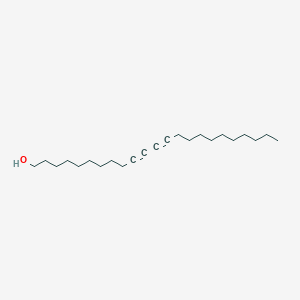
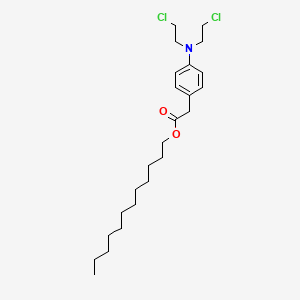


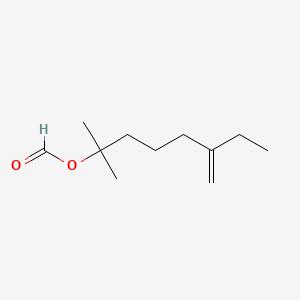
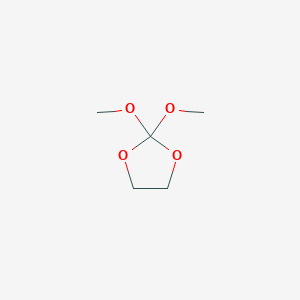
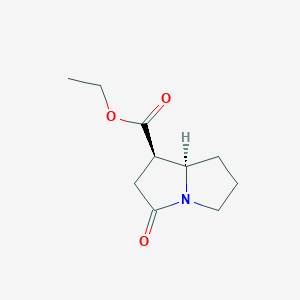
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
